molecular formula C7H7KN2O2 B1507612 Potassium 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate

Potassium 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate

Cat. No. B1507612
M. Wt: 190.24 g/mol
InChI Key: NMUOYDQRVHEWKI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Potassium 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate is a useful research compound. Its molecular formula is C7H7KN2O2 and its molecular weight is 190.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality Potassium 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Potassium 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate

Molecular Formula

C7H7KN2O2

Molecular Weight

190.24 g/mol

IUPAC Name

potassium;5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate

InChI

InChI=1S/C7H8N2O2.K/c10-7(11)6-4-5-2-1-3-9(5)8-6;/h4H,1-3H2,(H,10,11);/q;+1/p-1

InChI Key

NMUOYDQRVHEWKI-UHFFFAOYSA-M

Canonical SMILES

C1CC2=CC(=NN2C1)C(=O)[O-].[K+]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Preferred reaction solvents are alcohols selected from methanol, ethanol, 1-propanol and 2-propanol. Preferred reaction temperatures are in the range of about 15-40° C. Especially preferred is the alkali metal hydroxide, potassium hydroxide (85% w/w) in reaction solvent 2B (anhydrous) ethanol in the temperature range of about 15-30° C. Said especially preferred method is used for the preparation of the especially preferred, potassium salt of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate, using a ratio in the range of about 1.5:1 to about 2.5:1 mixture of the ethyl esters, ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate and ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate, respectively. The product, potassium 5,6-dihydro-4H-pyrrolo-[1,2-b]pyrazole-2-carboxylate, is obtained in at least 81% yield (after a reaction time of about 4-7 hours at about 15-22° C.). However, if impurities (such as potassium 5,6-dihydro-4H-pyrrolo-[1,2-b]pyrazole-3-carboxylate) are present they may optionally be removed by slurrying in 2B ethanol (anhydrous).
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